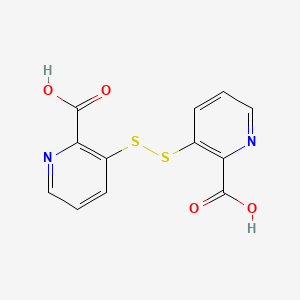
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene is a complex organic compound characterized by its unique structure, which includes multiple double bonds and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and conditions.
化学反应分析
Types of Reactions
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.
科学研究应用
Chemistry
In chemistry, (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its potential as a bioactive molecule makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its use in developing new pharmaceuticals that target specific molecular pathways.
Industry
In industrial applications, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for creating materials with specific mechanical and chemical characteristics.
作用机制
The mechanism by which (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- (1Z,3E,5Z,7E,9Z,11E,13Z,15E)-1,3,5,7,9,11,13,15-Cyclohexadecaoctaene
- (4Z,7Z,9E,13Z,16Z,19Z)-11-Hydroxy-4,7,9,13,16,19-docosahexaenoic acid
Uniqueness
What sets (5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene apart from similar compounds is its specific arrangement of double bonds and nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C16H16N4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
(5Z,7E,9E,11E,13Z,15E,17E,19Z)-1,2,3,4-tetrazacycloicosa-1,3,5,7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C16H16N4/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-16H/b2-1?,3-1-,4-2+,5-3?,6-4?,7-5+,8-6+,9-7?,10-8?,11-9+,12-10+,13-11?,14-12?,15-13-,16-14-,17-15?,18-16?,19-17?,20-18?,20-19? |
InChI 键 |
FKNCEZGFYBCQJL-LTAZXZRQSA-N |
手性 SMILES |
C\1=C/C=C/C=C/C=C\N=NN=N/C=C\C=C\C=C\C=C1 |
规范 SMILES |
C1=CC=CC=CC=CN=NN=NC=CC=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


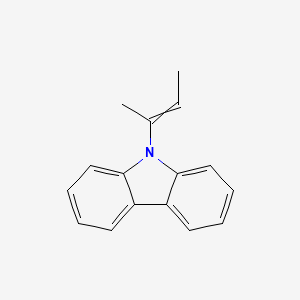

![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
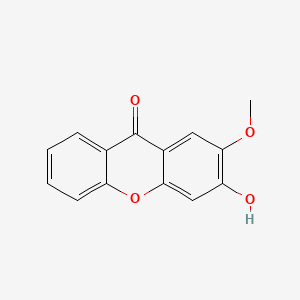
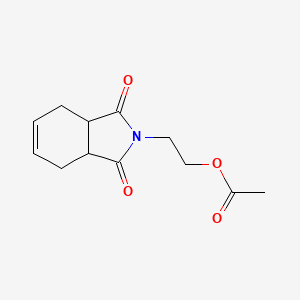

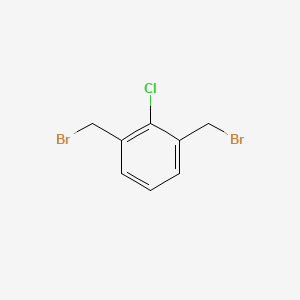
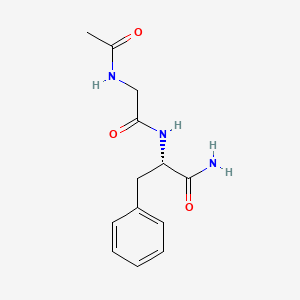
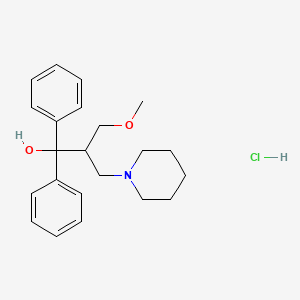

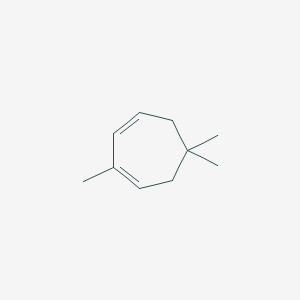
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
